Tert-butyl3-(4-aminopiperidin-1-yl)azetidine-1-carboxylatehydrochloride

Description

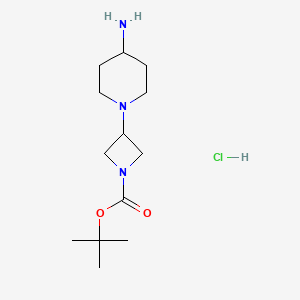

Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is a heterocyclic organic compound featuring a tert-butyl carbamate-protected azetidine ring linked to a 4-aminopiperidine moiety via a direct C–N bond. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structural complexity, combining a strained azetidine (4-membered ring) and a functionalized piperidine, allows for versatile interactions in medicinal chemistry, such as receptor binding or enzyme inhibition .

Properties

Molecular Formula |

C13H26ClN3O2 |

|---|---|

Molecular Weight |

291.82 g/mol |

IUPAC Name |

tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-8-11(9-16)15-6-4-10(14)5-7-15;/h10-11H,4-9,14H2,1-3H3;1H |

InChI Key |

ITRVVQJYRPXSFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine hydrochloride. This reaction is critical for accessing the reactive azetidine-piperidine amine in downstream applications.

Example Reaction:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 1 M HCl in EtOH/H₂O | 38°C, solvent evaporation | 100% |

In this process, the Boc group is protonated and cleaved, releasing CO₂ and forming the hydrochloride salt of the amine. The reaction is quantitative and avoids side reactions due to the mild conditions .

Amide Bond Formation

The 4-aminopiperidine moiety participates in amide coupling reactions, enabling integration into peptidomimetics or drug candidates.

(a) Coupling with Carboxylic Acids

Using carbodiimide chemistry (EDCI/HOBt), the amine reacts with carboxylic acids to form stable amides:

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dibenzo[b,f] thiazepine-8-carboxylic acid | EDCI, HOBt, DIPEA | DMF, RT, 12h, Ar atmosphere | 61% |

This method is widely used for constructing complex heterocyclic systems .

(b) Nucleophilic Aromatic Substitution

The amine reacts with electrophilic aromatic compounds, such as 2-chlorothieno[2,3-d]pyrimidine:

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chlorothieno[2,3-d]pyrimidine | DIPEA | THF, 70°C, overnight | 81.9% |

The reaction proceeds via displacement of the chloro group, forming a covalent C–N bond .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound undergoes neutralization with bases (e.g., NaOH or NH₃) to liberate the free amine. This property is exploited in solubility modulation and purification steps .

Potential for Aza-Michael Additions

While not explicitly documented for this compound, structurally similar azetidines undergo aza-Michael additions with α,β-unsaturated carbonyl compounds (e.g., acrylates). The 4-aminopiperidine group could act as a nucleophile in such reactions under basic conditions .

Stability Considerations

Scientific Research Applications

Tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two analogs: Benzyl 4-aminopiperidine-1-carboxylate () and tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride (). Key distinctions include:

Physicochemical and Pharmacological Properties

- Solubility : The hydrochloride salt form of the primary compound and the Aladdin analog ensures high solubility in aqueous media, whereas the benzyl derivative exhibits moderate solubility due to its hydrophobic aromatic group .

- Stability : The tert-butyl carbamate group in the primary compound and Aladdin analog enhances stability against hydrolysis compared to the benzyl carbamate, which is more labile under acidic conditions.

- The absence of azetidine in the benzyl derivative limits its conformational rigidity, reducing target specificity .

Q & A

Basic Questions

Q. What are the optimal synthetic pathways for tert-butyl 3-(4-aminopiperidin-1-yl)azetidine-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves coupling tert-butyl-protected azetidine derivatives with 4-aminopiperidine precursors. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) can undergo nucleophilic substitution or reductive amination with 4-aminopiperidine, followed by HCl salt formation . Key steps include using Boc-protection to stabilize reactive amine groups and silica gel chromatography for purification .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine X-ray crystallography (using SHELX programs for refinement ) with spectroscopic techniques:

- NMR : Analyze characteristic peaks for azetidine (δ ~3.5–4.0 ppm) and tert-butyl (δ ~1.3 ppm) groups.

- HRMS : Confirm molecular weight (C13H25ClN4O2) with a mass error <2 ppm.

Cross-validate with computational tools (e.g., PubChem’s SMILES and InChI Key ).

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the hydrophilic azetidine and aminopiperidine moieties. Limited solubility in water (improved with HCl salt form) .

- Stability : Store at –20°C under inert gas (N2) to prevent Boc-group hydrolysis. Monitor degradation via HPLC (retention time shifts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Use:

- Chiral HPLC to confirm enantiomeric purity .

- Dose-response assays (e.g., IC50 curves) under standardized conditions (pH, temperature) to isolate confounding variables .

- Structural analogs (e.g., tert-butyl 3-hydroxyazetidine derivatives ) as controls to validate target specificity.

Q. What strategies optimize synthetic yield without compromising stereochemical fidelity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-based) for aminopiperidine coupling .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 20–60 min at 80°C) while maintaining >90% enantiomeric excess .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use PubChem’s 3D structure (InChI Key: SLNNQRYXMIVPLO-UHFFFAOYSA-N ) with AutoDock Vina to simulate binding to aminopeptidase or kinase targets.

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

- QSAR models : Corrogate electronic parameters (HOMO/LUMO) with experimental IC50 data .

Q. What advanced techniques ensure high purity for in vivo studies?

- Methodological Answer :

- Preparative SFC : Achieve >99% purity by exploiting differential solubility of diastereomers in supercritical CO2 .

- ICP-MS : Detect trace metal contaminants (e.g., Pd from catalysts) at ppb levels .

- Stability-indicating assays : Use stress testing (heat, light, pH extremes) to identify degradation products .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

- Methodological Answer :

- Dissolution testing : Compare free base vs. HCl salt dissolution rates in simulated gastric fluid (USP apparatus II) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) in human serum .

- Metabolic stability : Incubate with liver microsomes and track parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.